BENGHE Foundational & Exploratory

Check Availability & Pricing

JNJ-55511118: A Technical Guide to its Effects
on Synaptic Plasticity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: JNJ-55511118

Cat. No.: B15575977

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-55511118 is a potent, selective, and orally bioavailable negative allosteric modulator
(NAM) of a-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that contain
the transmembrane AMPA receptor regulatory protein (TARP) y-8 subunit. Given the
enrichment of TARP y-8 in the hippocampus, a brain region critical for learning and memory,
JNJ-55511118 presents a valuable tool for dissecting the role of TARP y-8-containing AMPA
receptors in synaptic plasticity. This technical guide provides a comprehensive overview of the
mechanism of action of INJ-55511118, its effects on synaptic transmission and plasticity, and
detailed experimental protocols for its use in research settings.

Introduction

AMPARSs are the primary mediators of fast excitatory synaptic transmission in the central
nervous system and are crucial for synaptic plasticity, the cellular basis of learning and
memory. The functional properties of AMPARs are modulated by auxiliary subunits, such as
TARPs. TARP y-8 (encoded by the CACNGS8 gene) is highly expressed in the hippocampus
and is known to influence the trafficking, gating, and pharmacology of AMPARS[1].

JNJ-55511118 has emerged as a selective inhibitor of AMPARS associated with TARP y-8,
demonstrating potential as a therapeutic agent for neurological disorders characterized by
excessive excitatory neurotransmission, such as epilepsy[2][3]. Its selectivity for a specific
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subset of AMPARSs offers the potential for more targeted therapeutic intervention with fewer
side effects compared to non-selective AMPAR antagonists. This guide will delve into the
technical details of INJ-55511118's effects on synaptic plasticity.

Mechanism of Action

JNJ-55511118 acts as a negative allosteric modulator of AMPA receptors by binding to a site
on the TARP y-8 subunit. This binding is thought to partially disrupt the interaction between
TARP y-8 and the pore-forming GIuA subunit of the AMPA receptor[3]. This disruption leads to a
reduction in the potentiating effects of TARP y-8 on AMPAR function. Specifically, INJ-
55511118 has been shown to decrease the single-channel conductance of TARP y-8-
containing AMPARS[2].

The signaling pathway can be visualized as follows:
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Figure 1: Signaling pathway of JNJ-55511118 action. JNJ-55511118 binds to the TARP y-8
subunit, disrupting its interaction with the AMPA receptor and reducing ion channel
conductance.

Effects on Synaptic Transmission and Plasticity
Basal Synaptic Transmission

JNJ-55511118 has been demonstrated to inhibit basal synaptic transmission in the
hippocampus. In acute hippocampal slices, application of JNJ-55511118 reduces the slope of
field excitatory postsynaptic potentials (fEPSPSs) in the CA1 region, indicating a decrease in
AMPAR-mediated synaptic responses|[3].

Synaptic Plasticity: Long-Term Potentiation (LTP) and
Long-Term Depression (LTD)

While direct experimental studies thoroughly characterizing the effects of INJ-55511118 on the
induction and expression of LTP and LTD are not yet available, its mechanism of action allows
for strong inferences. LTP, a long-lasting enhancement in signal transmission between two
neurons, is critically dependent on the function of AMPARS. The expression of LTP often
involves an increase in the number and/or conductance of synaptic AMPARS.

Given that INJ-55511118 is a negative allosteric modulator of TARP y-8-containing AMPARS,
which are abundant in the hippocampus, it is highly likely that INJ-55511118 would inhibit the
expression of LTP. By reducing the conductance of these receptors, the potentiating effect of
LTP-inducing stimuli would be diminished. Further research is required to confirm this
hypothesis and to investigate the potential effects on LTD.

Quantitative Data

The following tables summarize the quantitative data available for JNJ-55511118.

Table 1: In Vitro Potency of JNJ-55511118
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. AMPAR TARP
Parameter Cell Line . . Value Reference
Subunit Subunit
GIuAl1l/GIluA Mabher et al.,
IC50 HEK293 y-8 19 nM
2 2016[3]
| Ki|-|-]Yy-8]26 nM | R&D Systems[4] |

Table 2: Effects of INJ-55511118 on AMPAR Kinetics (from Coombs et al., 2022[2])

Receptor JNJ-55511118
Parameter o Control % Change
Composition (1 pm)
Peak Current
GIuA2 +y-8 -135+21 -68 £ 11 -49.6%
(pA)
Deactivation t
GIuA2 +y-8 1.8+0.1 1.4+0.1 -22.2%
(ms)
Desensitization 1
GluA2 +y-8 5303 3.9+0.2 -26.4%

(ms)

| Single-Channel Conductance (pS) | GIuUA2 +y-8|21.4+0.5]|16.9+0.4|-21.0% |

Table 3: In Vivo Effects of INJ-55511118 (from Maher et al., 2016[3])

ED50 /| Effective

Model Species Endpoint
Dose
Corneal Kindling Anticonvulsant
. Mouse 3.7 mgl/kg
(Seizures) Effect

| Morris Water Maze (Memory) | Rat | Mild Impairment | 10 mg/kg |

Experimental Protocols
In Vitro Electrophysiology (Patch-Clamp)
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This protocol is adapted from Coombs et al., 2022[2].
Cell Culture and Transfection:

o HEK293 cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented
with 10% fetal bovine serum.

o Cells are transiently transfected with plasmids encoding the desired AMPAR subunits (e.g.,
GluA2) and TARP y-8 using a suitable transfection reagent.

Solutions:

o External Solution (in mM): 145 NaCl, 2.5 KClI, 1 CaCl2, 1 MgClI2, 10 HEPES, pH 7.4 with
NaOH.

e Internal Solution (in mM): 145 CsCl, 2 MgCI2, 10 HEPES, 1.1 EGTA, 2 Mg-ATP, 0.5 Na2-
GTP, pH 7.2 with CsOH.

e JNJ-55511118 Stock: Prepare a 10 mM stock solution in DMSO. Dilute to the final working
concentration in the external solution on the day of the experiment.

Recording:

Perform whole-cell patch-clamp recordings from transfected HEK293 cells.

Hold the membrane potential at -60 mV.

Rapidly apply glutamate (10 mM) for 1-2 ms to elicit AMPAR-mediated currents.

Bath apply JNJ-55511118 at the desired concentration and record the effect on the
glutamate-evoked currents.
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Figure 2: Experimental workflow for in vitro patch-clamp electrophysiology.

In Vivo Electrophysiology (Field Recordings)

This protocol is based on the methodology described in Maher et al., 2016[3].
Animals:

e Adult male C57BL/6J mice or Sprague-Dawley rats.

Surgery:

» Anesthetize the animal with isoflurane.

» Place the animal in a stereotaxic frame.

e Implant a stimulating electrode in the Schaffer collateral pathway and a recording electrode
in the stratum radiatum of the CAL1 region of the hippocampus.

Recording:
» Allow the animal to recover from surgery.
e Record baseline fEPSPs by delivering single electrical pulses to the Schaffer collaterals.

o Administer INJ-55511118 orally or via intraperitoneal injection.
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» Continue to record fEPSPs to determine the effect of the compound on basal synaptic
transmission.

LTP Induction (Proposed Protocol):

» After establishing a stable baseline, deliver a high-frequency stimulation (HFS) protocol (e.qg.,
three trains of 100 pulses at 100 Hz, with a 20-second inter-train interval) to induce LTP.

¢ Monitor the fEPSP slope for at least 60 minutes post-HFS to assess the magnitude and
stability of LTP.

o Compare the degree of potentiation in vehicle-treated versus JNJ-55511118-treated
animals.
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Figure 3: Experimental workflow for in vivo field recordings and LTP assessment.
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Conclusion

JNJ-55511118 is a valuable pharmacological tool for investigating the role of TARP y-8-
containing AMPA receptors in synaptic function. Its selectivity allows for the targeted
modulation of a specific subset of AMPA receptors, primarily located in the hippocampus. The
available data strongly indicate that INJ-55511118 inhibits basal synaptic transmission and is
likely to impair the expression of long-term potentiation. Further research is warranted to fully
elucidate its effects on different forms of synaptic plasticity and to explore its therapeutic
potential for a range of neurological and psychiatric disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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